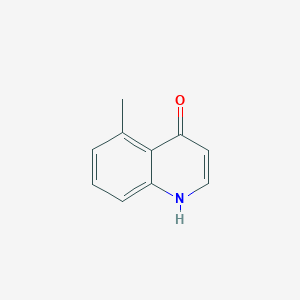

4-Hydroxy-5-methylquinoline

概要

説明

4-Hydroxy-5-methylquinoline is a chemical compound with various properties. It is used in different fields due to its unique structure .

Synthesis Analysis

The synthesis of this compound involves several methods. One of the methods includes the use of α,β-unsaturated aldehydes . Another method involves the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis

The molecular structure of this compound is complex and requires advanced techniques for analysis . The structure is determined by various factors including its chemical properties and the conditions under which it is synthesized .Chemical Reactions Analysis

This compound undergoes various chemical reactions. These reactions are influenced by factors such as the presence of α,β-unsaturated aldehydes and the use of catalytic systems .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are determined by its molecular structure and the conditions under which it is synthesized .科学的研究の応用

Biodegradation by Soil Bacteria

4-Hydroxy-5-methylquinoline and similar compounds have been found in groundwater as common contaminants, often related to hydrocarbon use in coal gasification and wood treatment processes. Notably, certain soil bacteria have been identified to utilize these compounds as a carbon and energy source. A study identified a soil bacterium, strain Lep1, capable of degrading 4-methylquinoline under aerobic conditions. This degradation process involves the production of other metabolites like 2-hydroxy-4-methylquinoline and a hydroxy-4-methylcoumarin. Such microbial degradation pathways are significant for environmental bioremediation efforts (Sutton et al., 1996).

Spectroscopic Characterization and Thermal Studies

The spectroscopic and thermal properties of this compound derivatives are of research interest due to their pharmacological importance. A study synthesized a novel ligand from 1-methyl-1,2-dihydroquinolin-4-ol and investigated its complexes with various metal salts. The synthesized compounds were analyzed using various techniques, including thermogravimetric analysis, revealing their potential use in pharmaceuticals (Patel & Patel, 2017).

Solvatochromic Study for Dipole Moments

A solvatochromic study of 2-hydroxy-4-methylquinoline explored its electronic absorption and fluorescence spectra in solvents of varying polarities. This study was significant in evaluating the ground and first excited singlet state dipole moments, providing insights into the compound’s interactions with different solvents (Rautela et al., 2010).

Synthesis and Evaluation as Dental Plaque Inhibitors

This compound derivatives have been synthesized and evaluated for their potential as dental plaque inhibitors. The study involved creating various hydroxyquinoline analogs and assessing their antibacterial and antiplaque activities. Some of these derivatives showed promising in vitro antiplaque activity, indicating their potential use in dental health applications (Warner et al., 1975).

Antimicrobial Activity Against Foodborne Bacteria

A study investigating the antimicrobial activities of Citrullus colocynthis fruits and 4-methylquinoline analogues, including this compound, found significant activities against various foodborne bacteria. The study suggested the potential of these compounds in developing natural preservatives for food safety (Kim et al., 2014).

Safety and Hazards

将来の方向性

The future directions of 4-Hydroxy-5-methylquinoline research involve the development of greener and more sustainable chemical processes. There is also a focus on the medicinal importance of quinoline derivatives such as anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .

作用機序

Target of Action

5-Methylquinolin-4-ol, also known as 4-Hydroxy-5-methylquinoline, is a quinoline derivative. Quinoline derivatives have been found to interact with various targets, including the PI3K/AKT/mTOR pathway proteins . This pathway plays a significant role in cell proliferation and apoptosis, making it a common target in cancer research .

Mode of Action

Molecular docking studies with quinoline derivatives have shown that these compounds can bind to the pi3k/akt/mtor pathway proteins with a lesser binding energy . This suggests that 5-Methylquinolin-4-ol may interact with its targets by binding to them, thereby potentially inhibiting their function and leading to changes in cell proliferation and apoptosis .

Biochemical Pathways

The PI3K/AKT/mTOR pathway is a key biochemical pathway affected by quinoline derivatives . This pathway is involved in multiple cellular processes, including cell growth, proliferation, differentiation, and survival . By interacting with this pathway, 5-Methylquinolin-4-ol could potentially influence these processes, leading to downstream effects on cell behavior .

Pharmacokinetics

It has been suggested that quinoline derivatives generally satisfy the adme profile . This implies that 5-Methylquinolin-4-ol could potentially be well-absorbed and distributed in the body, metabolized, and then excreted, impacting its bioavailability .

Result of Action

The molecular and cellular effects of 5-Methylquinolin-4-ol’s action are likely to be related to its interaction with the PI3K/AKT/mTOR pathway. By binding to and potentially inhibiting the proteins in this pathway, 5-Methylquinolin-4-ol could affect cell proliferation and apoptosis . This could result in antiproliferative effects, particularly in the context of cancer cells .

生化学分析

Biochemical Properties

Quinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can be complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

Quinoline derivatives have been reported to exhibit activity against non-small cell lung cancer cell lines . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

It is crucial to consider any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .

Subcellular Localization

It is likely that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .

特性

IUPAC Name |

5-methyl-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-3-2-4-8-10(7)9(12)5-6-11-8/h2-6H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXFXMHVIKJFZMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=O)C=CNC2=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70699349 | |

| Record name | 5-Methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70699349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848128-81-4 | |

| Record name | 5-Methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70699349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

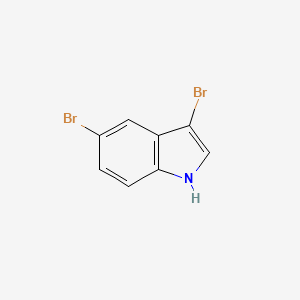

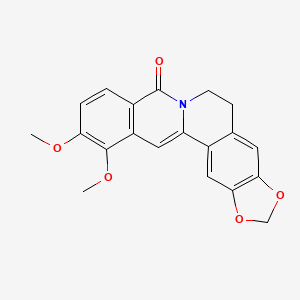

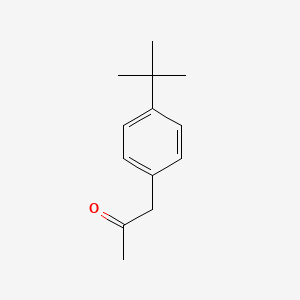

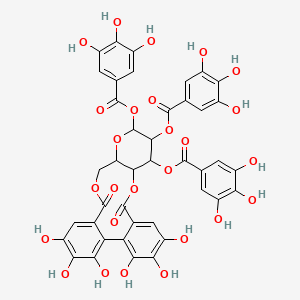

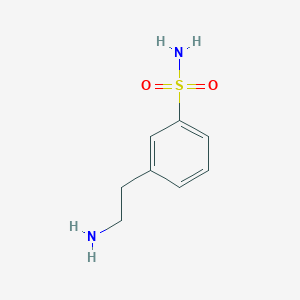

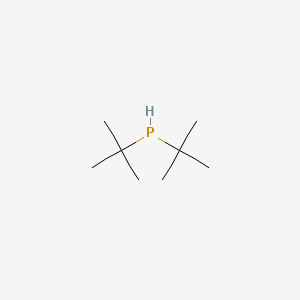

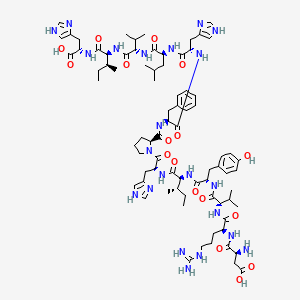

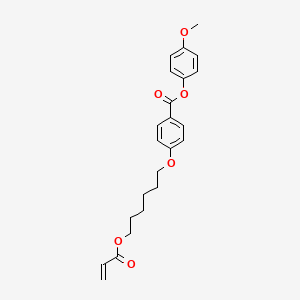

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

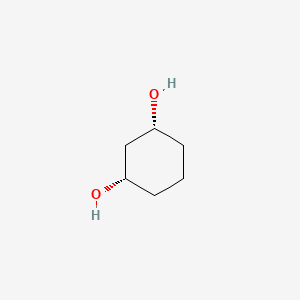

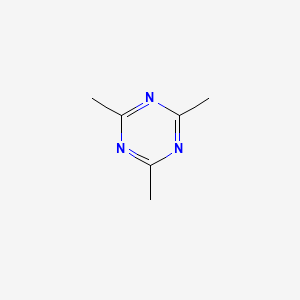

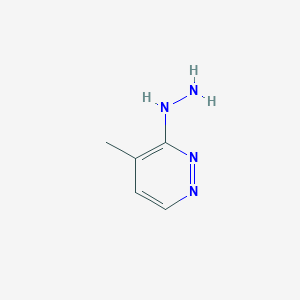

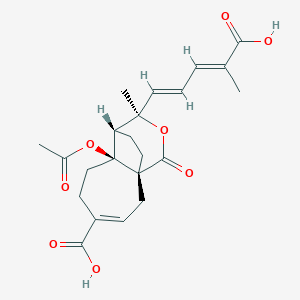

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。